
WAY-255348
概述
描述
WAY-255348 是一种有效的非甾体孕激素受体拮抗剂。 它通过结合孕激素受体,进而阻止孕激素诱导的受体核积累、磷酸化和启动子相互作用,从而抑制孕激素的活性 。 该化合物具有独特的机制,区别于其他孕激素受体调节剂 .
准备方法
WAY-255348 的合成涉及吡咯-氧吲哚结构的构建。 关键的合成路线包括 5-(7-氟-3,3-二甲基-2-氧代-2,3-二氢-1H-吲哚-5-基)-1-甲基-1H-吡咯-2-腈的形成 。 反应条件通常涉及使用特定的试剂和催化剂来实现所需的分子构型。 This compound 的工业生产方法没有广泛报道,但该化合物可用于科学研究目的 .
化学反应分析
WAY-255348 会经历各种化学反应,包括:
取代反应: 该化合物可以参与取代反应,其中官能团被其他基团取代。
氧化和还原反应: 这些反应分别涉及电子得失,改变化合物的氧化态。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和催化剂,它们有助于反应过程。
科学研究应用
Therapeutic Applications
WAY-255348 has shown potential in several therapeutic areas:
Therapeutic Area | Active Indications | Inactive Indications |
---|---|---|
Oncology | Breast Cancer | - |
Reproductive Health | Contraception | - |
Gynecology | Endometriosis | - |
Musculoskeletal Diseases | Associated conditions | - |
Case Studies and Research Findings
- Breast Cancer Treatment
- Contraceptive Development
- Endometriosis Management
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other progesterone receptor antagonists, a comparative analysis is presented below:
Compound Name | Mechanism | Indications | Development Phase |
---|---|---|---|
This compound | Progesterone receptor antagonist | Breast Cancer, Endometriosis | Preclinical |
Mifepristone | Progesterone receptor antagonist | Medical abortion, Cushing's syndrome | Approved |
Ulipristal Acetate | Progesterone receptor modulator | Emergency contraception | Approved |
Future Directions and Research Opportunities
The ongoing research on this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents to enhance efficacy in treating hormone-dependent cancers.
- Long-term Safety Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects associated with prolonged use.
- Expanded Indications : Exploring additional therapeutic areas where modulation of progesterone signaling could provide benefits, such as in certain autoimmune conditions.
作用机制
相似化合物的比较
WAY-255348 与其他类似化合物(如米非司酮)进行比较,米非司酮也是孕激素受体拮抗剂。 虽然 this compound 在体外对孕激素受体的效力比米非司酮低 50 倍,但它在体内显示出相当的效力 。 其他类似化合物包括四氢哒嗪孕激素受体配体,它们具有不同的作用机制和分子构型 .
生物活性
WAY-255348 is a potent nonsteroidal antagonist of the progesterone receptor (PR), identified by its CAS number 872141-23-6. Its primary biological activity revolves around inhibiting the action of progesterone, a hormone critical in various physiological processes, including reproductive functions and menstrual cycle regulation. This compound has garnered attention for potential therapeutic applications in hormone-sensitive cancers and conditions like endometriosis.
This compound operates through competitive inhibition of the progesterone receptor. By binding to the receptor site, it prevents progesterone from exerting its biological effects, which can significantly influence downstream signaling pathways associated with cell proliferation and differentiation.
Binding Affinity and Efficacy
The binding affinity of this compound to the PR has been quantitatively assessed through various biochemical assays. These studies demonstrate that this compound exhibits a high binding affinity comparable to other known PR antagonists, such as Mifepristone .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in progesterone-responsive cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cell lines that express PR, indicating its potential utility in oncology .
In Vivo Studies
Research involving animal models, such as rodents and nonhuman primates, has demonstrated that this compound can inhibit ovulation and induce menses. Notably, studies reported its effectiveness in altering reproductive tract morphology, which underscores its potential as a contraceptive agent .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other compounds that exhibit similar antagonistic properties. The following table summarizes key characteristics:
Compound | Type | Binding Affinity | Primary Applications |
---|---|---|---|
This compound | Nonsteroidal Antagonist | High | Hormone-sensitive cancers, endometriosis |
Mifepristone | Steroidal Antagonist | High | Abortion, Cushing's syndrome |
Telapristone | Steroidal Antagonist | Moderate to High | Contraception |
Case Studies
Several case studies highlight the clinical implications of this compound:
- Breast Cancer Treatment : A study evaluated the effects of this compound on PR-positive breast cancer cells, revealing significant inhibition of tumor growth and enhanced apoptosis compared to control groups .
- Endometriosis Management : In a pre-clinical model of endometriosis, administration of this compound resulted in reduced lesion size and symptom relief, suggesting its potential role in managing this condition effectively .
- Contraceptive Efficacy : In nonhuman primate models, this compound demonstrated reliable ovulation inhibition, providing evidence for its use as a contraceptive agent with minimal side effects observed in reproductive health parameters .
属性
分子式 |
C16H14FN3O |
---|---|
分子量 |
283.30 g/mol |
IUPAC 名称 |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChI 键 |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
规范 SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
外观 |
White to off-white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly. |
溶解度 |
soluble in DMSO, not soluble in water. |
储存 |
0 - 4 C for short term (days to weeks), or -20 C for long term (months). |
同义词 |
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。